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Compound of Interest

Compound Name: 2-(Furan-2-yl)pyrrolidine

Cat. No.: B1273965 Get Quote

This technical guide offers a comprehensive overview of the spectroscopic characterization of

2-(Furan-2-yl)pyrrolidine. The document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. It provides a compilation

of predicted and analogous spectroscopic data, detailed experimental protocols for acquiring

such data, and a logical workflow for the characterization process.

Molecular Structure and Properties
2-(Furan-2-yl)pyrrolidine is a heterocyclic organic compound with the chemical formula

C₈H₁₁NO.[1] It consists of a pyrrolidine ring linked to a furan ring at the 2-position. This

structure is found in various compounds of biological interest.

IUPAC Name: 2-(furan-2-yl)pyrrolidine[1] Molecular Formula: C₈H₁₁NO[1] Monoisotopic

Mass: 137.08406 Da[1][2]

Spectroscopic Data
Due to the limited availability of experimentally derived public data for this specific molecule,

the following sections present a combination of predicted data and data from analogous

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Furan-2-yl)pyrrolidine

Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
(Proton)

Notes

~7.40 dd 1H H-5' (Furan)

~6.35 dd 1H H-4' (Furan)

~6.20 dd 1H H-3' (Furan)

~4.20 t 1H H-2 (Pyrrolidine)

~3.20 - 3.00 m 2H H-5 (Pyrrolidine)

~2.00 - 1.80 m 2H H-3 (Pyrrolidine)

~1.70 - 1.50 m 2H H-4 (Pyrrolidine)

~2.50 br s 1H NH (Pyrrolidine)

Chemical shift

can vary

depending on

solvent and

concentration.

Predicted data is based on general chemical shift values for furan and pyrrolidine moieties and

data from the Human Metabolome Database.

Table 2: Estimated ¹³C NMR Spectroscopic Data for 2-(Furan-2-yl)pyrrolidine
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Chemical Shift (δ, ppm) Assignment (Carbon) Notes

~155.0 C-2' (Furan)

~142.0 C-5' (Furan)

~110.0 C-4' (Furan)

~105.0 C-3' (Furan)

~60.0 C-2 (Pyrrolidine)

~47.0 C-5 (Pyrrolidine)

~30.0 C-3 (Pyrrolidine)

~25.0 C-4 (Pyrrolidine)

Estimated data is based on known chemical shifts for furan and pyrrolidine.[3][4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for 2-(Furan-2-yl)pyrrolidine

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Broad N-H Stretch

~3100 Medium C-H Stretch (Aromatic/Furan)

~2950 - 2850 Strong
C-H Stretch

(Aliphatic/Pyrrolidine)

~1600 Medium C=C Stretch (Furan Ring)

~1500 Medium C=C Stretch (Furan Ring)

~1150 Strong C-O-C Stretch (Furan Ring)

~1050 Strong C-N Stretch
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Expected absorption bands are based on characteristic frequencies for furan and secondary

amine functional groups.[6][7][8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Predicted Mass Spectrometry Data for 2-(Furan-2-yl)pyrrolidine

m/z Adduct/Fragment

138.09134 [M+H]⁺

160.07328 [M+Na]⁺

137.08351 [M]⁺

136.07678 [M-H]⁻

Data obtained from PubChem.[2] The fragmentation pattern would likely involve the loss of the

furan ring or cleavage of the pyrrolidine ring.

Experimental Protocols
The following are general protocols for the spectroscopic analysis of a small organic molecule

like 2-(Furan-2-yl)pyrrolidine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing, although modern spectrometers can use the residual

solvent peak.

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer (e.g., 400 or 600 MHz).
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or

NaCl plates. For a solid sample, a KBr pellet can be made, or the sample can be analyzed

as a mull.

Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the

spectrum, typically in the range of 4000-400 cm⁻¹.

Background Subtraction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common soft ionization technique for such molecules.

Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution

mass spectrometry (HRMS) can be used to determine the exact mass and elemental

composition.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 2-(Furan-2-yl)pyrrolidine. The presented data, based on predictions and analogies with

similar structures, serves as a useful reference for the identification and characterization of this
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compound. The outlined experimental protocols and workflow offer a practical framework for

researchers engaged in the synthesis and analysis of novel furan-containing pyrrolidine

derivatives. Experimental validation of the predicted data is recommended for definitive

structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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